molecular formula C15H28N2O3S2 B4464566 N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4464566
M. Wt: 348.5 g/mol
InChI Key: WNYIMCRJERCXTH-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a methanesulfonyl group, and a cyclohexylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group. The cyclohexylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclohexylsulfanyl precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(CYCLOHEXYLSULFANYL)ETHYL]QUINOLINIC ACID IMIDE: This compound shares the cyclohexylsulfanyl group but has a different core structure.

    N-[2-(CYCLOHEXYLSULFANYL)ETHYL]NAPHTHALENE-2-SULFONAMIDE: Another compound with a similar cyclohexylsulfanyl group but different functional groups and core structure.

Uniqueness

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a piperidine ring, methanesulfonyl group, and cyclohexylsulfanyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S2/c1-22(19,20)17-10-5-6-13(12-17)15(18)16-9-11-21-14-7-3-2-4-8-14/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYIMCRJERCXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCCSC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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